molecular formula C16H13ClO6 B192077 Peonidin chloride CAS No. 134-01-0

Peonidin chloride

Cat. No.: B192077
CAS No.: 134-01-0
M. Wt: 336.72 g/mol
InChI Key: OGBSHLKSHNAPEW-UHFFFAOYSA-N
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Description

Peonidin chloride is an O-methylated anthocyanidin derived from cyanidin. It is a primary plant pigment that gives purplish-red hues to flowers such as peonies and roses. It is also present in some blue flowers like morning glories . This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Peonidin chloride can be synthesized through the methylation of cyanidin. The process involves the use of methanol and hydrochloric acid as reagents. The reaction typically occurs under acidic conditions, with the temperature maintained at around 25°C .

Industrial Production Methods

In industrial settings, this compound is often extracted from natural sources such as cranberries, blueberries, and purple sweet potatoes. The extraction process involves the use of solvents like ethanol or methanol, followed by purification using techniques such as liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Peonidin chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Peonidin chloride is one of several anthocyanidins, which include:

This compound is unique due to its stability at higher pH levels and its potent anti-cancer properties .

Properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)chromenylium-3,5,7-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6.ClH/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16;/h2-7H,1H3,(H3-,17,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBSHLKSHNAPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-01-0
Record name Peonidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Peonidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEONIDIN CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0O766G47B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the natural source of Peonidin chloride and how was it first identified?

A1: this compound was initially sought in connection with research on idaein chloride. While idaein chloride is found in the European cowberry (Vaccinium vitis idaea), researchers investigated the larger American cranberry (Vaccinium macrocarpos) as a potential source of idaein []. Instead, they discovered a different anthocyanin, later identified as 3-p-glucosidylthis compound, which yields this compound upon hydrolysis [].

Q2: Has this compound been synthesized, and if so, what was the significance of this achievement?

A2: Yes, this compound has been successfully synthesized []. This synthesis was part of a broader research effort focused on pyrylium salts, which share structural similarities with anthocyanidins like Peonidin. This successful synthesis provided further confirmation of the structure of this compound and contributed valuable knowledge to the field of anthocyanin chemistry.

Q3: Are there any practical applications of this compound being explored?

A3: While the provided research focuses on the isolation, identification, and synthesis of this compound, other studies explore the applications of anthocyanins from colored potatoes, like the Black King Kong variety. These anthocyanins, which could include this compound, are being investigated for their potential use in developing bio-amine responsive films for monitoring pork freshness during cold storage []. This research highlights the potential of this compound and related compounds in food science and technology.

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